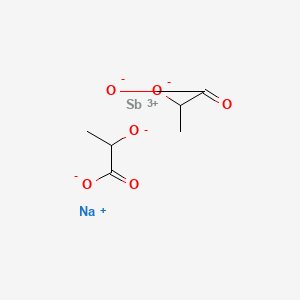
Sodium antimony lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium antimony lactate is a chemical compound that combines sodium, antimony, and lactate ions. It is known for its applications in various fields, including medicine, industry, and scientific research. The compound is typically used for its unique properties, such as its ability to act as a catalyst and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium antimony lactate can be synthesized through the reaction of antimony trioxide with lactic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony trioxide with lactic acid and sodium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Sodium antimony lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation states of antimony.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony pentoxide and other antimony oxides.
Reduction: Lower oxidation states of antimony, such as antimony trioxide.
Substitution: Compounds with different ligands replacing the lactate ion.
Scientific Research Applications
Sodium antimony lactate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: this compound has been explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium antimony lactate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, it can interact with cellular components, leading to changes in cell function and signaling pathways.
Comparison with Similar Compounds
Sodium lactate: A compound with similar lactate ions but without the antimony component.
Antimony trioxide: A related antimony compound used in similar applications.
Lactic acid: The parent compound of the lactate ion.
Uniqueness: Sodium antimony lactate is unique due to its combination of sodium, antimony, and lactate ions, which imparts distinct chemical and biological properties. Unlike sodium lactate, it has the added functionality of antimony, making it useful in specific industrial and medical applications.
Properties
CAS No. |
68083-87-4 |
|---|---|
Molecular Formula |
C6H8NaO6Sb |
Molecular Weight |
320.87 g/mol |
IUPAC Name |
sodium;antimony(3+);2-oxidopropanoate |
InChI |
InChI=1S/2C3H5O3.Na.Sb/c2*1-2(4)3(5)6;;/h2*2H,1H3,(H,5,6);;/q2*-1;+1;+3/p-2 |
InChI Key |
SGZLDJXNIGOLOV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



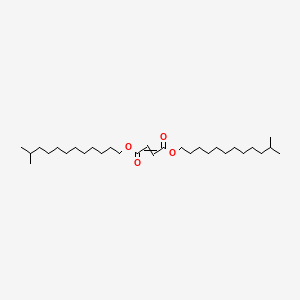
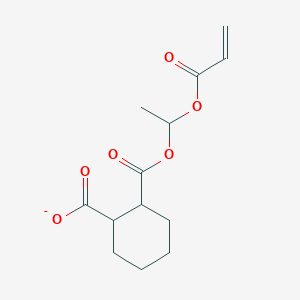
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
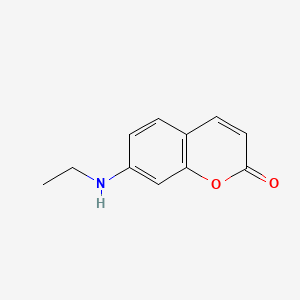


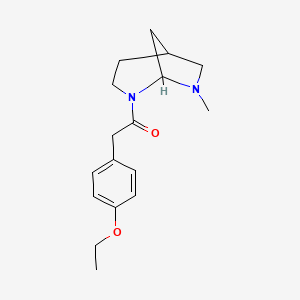
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
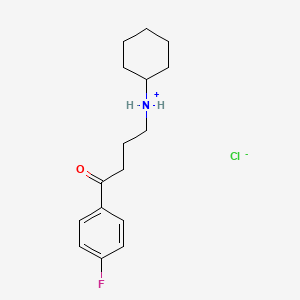
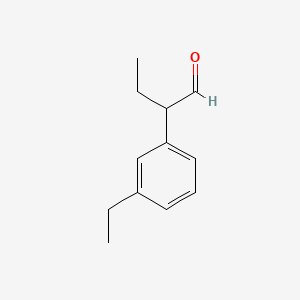
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
